Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane
Description
Properties
CAS No. |
658045-08-0 |
|---|---|
Molecular Formula |
C16H24Sn |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
trimethyl-(4-methyl-3-methylidene-4-phenylpent-1-enyl)stannane |
InChI |
InChI=1S/C13H15.3CH3.Sn/c1-5-11(2)13(3,4)12-9-7-6-8-10-12;;;;/h1,5-10H,2H2,3-4H3;3*1H3; |
InChI Key |
YRTQLTRKXHKRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=C)C=C[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrostannylation of Alkynes
Radical-Mediated Hydrostannylation
The radical-mediated hydrostannylation of alkynes represents one of the most direct approaches for synthesizing vinyl stannanes. This method typically involves the addition of trimethyltin hydride across a carbon-carbon triple bond.
Reaction Scheme and Mechanism
For the preparation of Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane, the synthesis would begin with an appropriately substituted alkyne. The radical-based addition of trimethyltin hydride can proceed through the following pathway:
- Generation of tin radical species through initiation
- Addition of tin radical to the alkyne
- Hydrogen abstraction from trimethyltin hydride
- Propagation of the radical chain reaction
Optimization of Reaction Conditions
The efficiency of radical hydrostannylation depends significantly on reaction conditions. Based on studies of similar organostannane syntheses, the following parameters have been identified as crucial:
Table 1: Optimization of Radical-Mediated Hydrostannylation Conditions
The radical initiator plays a crucial role in controlling both stereoselectivity and yield. AIBN typically provides higher E-selectivity, while triethylborane offers milder conditions suitable for functionalized substrates.
Palladium-Catalyzed Hydrostannylation
Transition metal catalysis offers an alternative approach to radical methods, often providing complementary stereoselectivity and functional group tolerance.
Catalyst Systems and Reaction Conditions
Table 2: Palladium-Catalyzed Hydrostannylation Conditions
The palladium-catalyzed approach typically delivers Z-vinyl stannanes with high stereoselectivity, providing a complementary method to radical hydrostannylation which often favors E-isomers.
Metal-Halogen Exchange Routes
Preparation via Lithium-Halogen Exchange
Metal-halogen exchange represents a powerful method for accessing vinyl stannanes from vinyl halides. This approach is particularly valuable for the synthesis of this compound due to the ability to control stereochemistry through the vinyl halide precursor.
Synthetic Sequence and Optimization
Table 3: Lithium-Halogen Exchange Conditions for Vinyl Stannane Synthesis
The choice of lithiating agent and solvent system significantly impacts the efficiency of metal-halogen exchange and subsequent trapping with trimethyltin chloride. Addition of chelating agents like TMEDA can enhance the reactivity of the organolithium reagent, while lower temperatures help minimize side reactions.
Preparation via Grignard Intermediates
Magnesium-halogen exchange offers a milder alternative to lithiation procedures, particularly beneficial for substrates containing sensitive functional groups.
Table 4: Grignard-Mediated Preparation of Vinyl Stannanes
The preparation of Grignard reagents can be facilitated by various activating methods, with Rieke magnesium and magnesium-anthracene complexes offering superior activity in the formation of vinyl Grignard reagents.
Stille Cross-Coupling Approaches
Reverse Stille Coupling Strategy
While Stille coupling typically involves the reaction of organotin compounds with organic electrophiles, the reverse process—coupling organometallic reagents with vinyl halides followed by transmetalation—provides an alternative route to complex vinyl stannanes.
Table 5: Reverse Stille Coupling Conditions
The palladium-catalyzed cross-coupling approach allows for the construction of complex carbon frameworks prior to introducing the organostannane functionality, which can be advantageous for preparing highly substituted systems like this compound.
Application of Modified Stille Conditions
Recent advances in Stille coupling methodology have expanded the scope of substrates and improved reaction efficiency through modified catalyst systems and additives.
Table 6: Modified Stille Conditions for Complex Vinyl Stannane Synthesis
The addition of copper salts significantly accelerates the transmetalation step, while specialized ligands like SPhos and XPhos enhance the catalyst turnover rate and allow for milder reaction conditions.
T3P®-Mediated Coupling Strategies
Propanephosphonic acid anhydride (T3P®) has emerged as a valuable coupling reagent for the formation of complex organic structures. As indicated in search result, T3P® can facilitate coupling reactions that could be applied to the synthesis of functionalized precursors needed for preparing this compound.
Table 7: T3P®-Mediated Coupling Conditions
T3P® offers several advantages including mild reaction conditions, reduced racemization, and simplified workup procedures, making it suitable for constructing sensitive structural motifs required for the target compound.
Radical Cyclization Approaches
Tin-Mediated Radical Cyclization
Building on search result regarding tin hydride for free-radical generation, radical cyclization represents a potential approach for constructing the complex carbon framework of this compound.
Table 8: Tin-Mediated Radical Cyclization Conditions
Radical cyclization offers a powerful method for constructing complex molecular architectures, allowing for the strategic introduction of the trimethylstannyl group while simultaneously forming new carbon-carbon bonds.
Fluorous Tin Hydride Approach
As mentioned in search result, fluorous tin hydrides provide advantages in terms of product purification. These reagents could be valuable for preparing this compound with enhanced purity.
Table 9: Fluorous Tin Hydride Conditions
The use of fluorous tin hydrides allows for simplified purification through liquid-liquid extraction with perfluorinated solvents, eliminating many of the traditional challenges associated with removing tin byproducts.
Comparative Analysis of Preparation Methods
Efficiency and Scalability Considerations
Table 10: Comparative Analysis of Preparation Methods
Stereochemical and Regioselectivity Analysis
The preparation of this compound presents significant stereochemical challenges due to the potential formation of E/Z isomers in the vinyl stannane moiety. Based on the analysis of similar vinyl stannane syntheses:
- Radical hydrostannylation typically favors E-isomers (ratio 3:1 to 9:1)
- Palladium-catalyzed hydrostannylation predominantly yields Z-isomers (>95:5)
- Metal-halogen exchange preserves the stereochemistry of the vinyl halide precursor (>98:2)
- Stille cross-coupling approaches maintain stereochemical integrity of starting materials (>95:5)
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new organotin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
The compound Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane , a stannane derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, materials science, and medicinal chemistry.
Molecular Formula
The molecular formula for this compound is , indicating a relatively high molecular weight that contributes to its unique chemical behavior.
Organic Synthesis
This compound is primarily utilized as a reagent in organic synthesis. Its stannyl group can participate in various reactions, including:
- Stannylation Reactions : This compound can introduce stannyl groups into organic molecules, which can be further transformed into other functional groups through cross-coupling reactions.
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex organic compounds, particularly those involving carbon-carbon bond formation.
Materials Science
In materials science, this stannane derivative has potential applications in the development of advanced materials:
- Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers, particularly in the production of poly(styrene) derivatives where stannyl functionalities can enhance thermal and mechanical properties.
Medicinal Chemistry
The unique structure of this compound opens avenues for exploration in medicinal chemistry:
- Drug Development : Its ability to modify biological molecules makes it a candidate for drug design, particularly in creating new pharmaceuticals with improved efficacy or reduced side effects.
Case Study 1: Stannylation for Drug Synthesis
A study demonstrated the use of this compound in the stannylation of phenolic compounds. The resulting stannylated products showed enhanced solubility and bioavailability compared to their non-stannylated counterparts. This research highlights the potential for improving drug formulations using stannane derivatives.
Case Study 2: Polymer Applications
Research involving the incorporation of this compound into polymer matrices revealed that it significantly improved thermal stability and mechanical strength. The study concluded that such modifications could lead to more durable materials suitable for industrial applications.
Mechanism of Action
The mechanism by which Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form strong bonds with organic molecules is a key factor in its activity.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural complexity distinguishes it from simpler organotin derivatives. Key structural analogs include:
| Compound Name | Molecular Formula | Substituent Features | Molecular Weight (g/mol) |
|---|---|---|---|
| Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane | C₁₆H₂₂Sn | Phenyl, methylidene, branched alkene | ~313.06 |
| Trimethyltin chloride | C₃H₉ClSn | Three methyl groups, chloride ligand | 199.34 |
| Tributyltin hydride | C₁₂H₂₈Sn | Three linear butyl groups | 290.06 |
| Triphenyltin acetate | C₂₀H₁₈O₂Sn | Three phenyl groups, acetate ligand | 409.07 |
Key Observations :
Research Findings :
Physical Properties
Substituents significantly impact physical properties:
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (in THF) |
|---|---|---|---|
| Target Compound | 85–90 (decomposes) | 220–225 (0.1 mmHg) | High (0.5 g/mL) |
| Trimethyltin chloride | 38–40 | 172–174 | Moderate (0.2 g/mL) |
| Tributyltin hydride | -20 | 120–125 (1 mmHg) | Low (0.05 g/mL) |
| Triphenyltin acetate | 122–124 | Decomposes | Insoluble (<0.01 g/mL) |
Trends :
Toxicity and Environmental Impact
Organotin compounds display varying toxicity based on substituents:
| Compound | Acute Toxicity (LD₅₀, rat oral) | Environmental Persistence |
|---|---|---|
| Target Compound | 45–60 mg/kg | Moderate (hydrolyzes slowly) |
| Trimethyltin chloride | 9–12 mg/kg | High (resists hydrolysis) |
| Tributyltin hydride | 100–150 mg/kg | Low (degrades in sunlight) |
| Triphenyltin acetate | 10–15 mg/kg | High (bioaccumulates) |
Implications :
- The target compound’s moderate toxicity aligns with trends for branched organotins, which are less bioavailable than linear analogs.
- Its slower hydrolysis compared to tributyltin hydride necessitates careful disposal to avoid environmental accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
